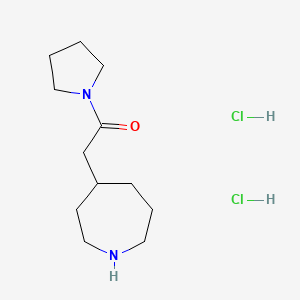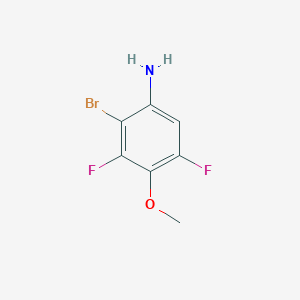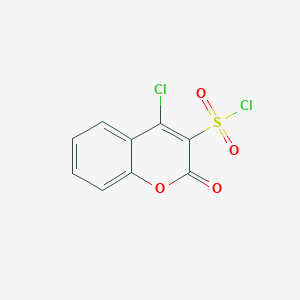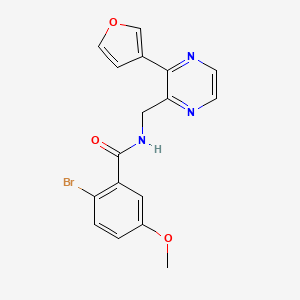
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride, also known as APE, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of ketones and is commonly used as a reagent in organic synthesis. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Scientific Research Applications
Crystal Structure and Molecular Conformation
The study of crystal structures and molecular conformations of related compounds provides insights into the physical and chemical properties of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride. For instance, the crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate reveals a fused tetracyclic system with various ring conformations, which can be relevant for understanding the properties of structurally similar compounds (Toze et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, involves processes that could be analogous to those used in synthesizing 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride. These methods include coupling-isomerization and cyclocondensation sequences, which are important for creating complex heterocyclic structures (Schramm et al., 2006).
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in compounds similar to 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can provide valuable information about their intermolecular interactions. Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues shows how hydrogen bonding contributes to the stability of molecular structures (Balderson et al., 2007).
Supramolecular Assemblies
Research on supramolecular assemblies involving compounds with aza donor molecules, such as 1,2,4,5-benzenetetracarboxylic acid, provides insights into how complex structures can be formed. This research can be extrapolated to understand the assembly processes of related compounds (Arora & Pedireddi, 2003).
Multicomponent Reactions
Multicomponent reactions, like the synthesis of heterocyclic medicinal scaffolds from aldehydes, thiols, and malononitrile, are relevant for understanding the synthesis pathways of complex compounds including 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride (Evdokimov et al., 2007).
properties
IUPAC Name |
2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.2ClH/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11;;/h11,13H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUCNQYCCHTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)
![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)

![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)



![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)


![1-(2-Methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2589929.png)
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)